TPBM

説明

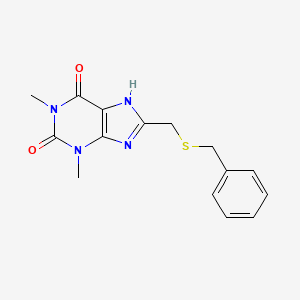

TPBM is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylsulfanylmethyl group attached to the purine ring, which is a bicyclic aromatic structure. The purine ring system is a fundamental component of many biologically active molecules, including nucleotides and various pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TPBM typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1,3-dimethylxanthine (theobromine) and benzyl mercaptan.

Formation of Benzylsulfanylmethyl Intermediate: Benzyl mercaptan is reacted with formaldehyde to form benzylsulfanylmethyl alcohol.

Alkylation Reaction: The benzylsulfanylmethyl alcohol is then reacted with 1,3-dimethylxanthine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

TPBM undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the benzylsulfanylmethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

科学的研究の応用

Transcranial photobiomodulation (tPBM) is a non-invasive technique that uses red or near-infrared light to modulate physiological processes and treat various brain diseases . It works by enhancing cerebral blood flow, stimulating neurogenesis, promoting synaptogenesis, and modulating neurotrophic factors and inflammatory signaling molecules .

Scientific Research Applications of this compound

Alzheimer's Disease (AD): this compound has shown promise in treating AD by preserving mitochondrial dynamics, inhibiting neuroinflammation, and managing neuronal oxidative damage . A study using this compound on transgenic AD rats showed positive effects on:

- Preservation of mitochondrial dynamics

- Inhibition of neuroinflammation by regulating glial cell polarization

- Management of neuronal oxidative damage of DNA, proteins, and lipids

Cognitive Function: Studies suggest this compound enhances cognitive functions, including memory, executive function, and cognitive processing speed . this compound may improve cognition in patients with chronic traumatic brain injury (TBI) . The mechanism may involve increasing the volume of total cortical gray matter, subcortical gray matter, and the thalamus, as well as improving cerebral blood flow, functional connectivity, and cerebral oxygenation .

Traumatic Brain Injury (TBI): this compound has been studied for its ability to repair central nervous system damage and improve cerebral blood flow (CBF) . It also stimulates neurogenesis in neurons and glial cells, promotes synaptogenesis and cell migration, and elevates brain-derived neurotrophic factor (BDNF) levels .

Visual Working Memory: this compound applied to the right prefrontal cortex (PFC) can improve visual working memory capacity . Studies have shown that 1064-nm this compound over the right PFC can improve accuracy and speed up reaction time in working memory tasks .

Depression: this compound modulates physiological processes by enhancing cerebral blood flow, making it suitable for systems sensitive to energy demands like the nervous system .

Parameters for this compound Treatment

作用機序

The mechanism of action of TPBM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

類似化合物との比較

Similar Compounds

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

Theobromine (3,7-dimethylxanthine): A compound found in chocolate with mild stimulant effects.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

TPBM is unique due to the presence of the benzylsulfanylmethyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

生物活性

Transcranial photobiomodulation (tPBM) is an emerging non-invasive therapeutic technique that utilizes low-level laser or near-infrared light to stimulate neural tissues. This method has garnered attention for its potential to enhance mitochondrial function, promote neuroprotection, and improve cognitive performance across various neurological conditions.

The biological activity of this compound primarily revolves around its effects on mitochondrial function and cellular signaling pathways:

- Mitochondrial Stimulation : this compound enhances the activity of mitochondrial complexes, particularly cytochrome c oxidase (complex IV), leading to increased ATP production and improved cellular metabolism .

- Gene Expression Modulation : It activates signaling pathways that upregulate genes associated with protein synthesis, cell proliferation, and anti-inflammatory responses .

- Neuroinflammation Reduction : this compound has been shown to decrease pro-inflammatory cytokines by inhibiting NF-κB signaling pathways, promoting a shift from pro-inflammatory (M1) to anti-inflammatory (M2) microglial phenotypes .

Table 1: Key Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Mitochondrial Activation | Increases ATP production via stimulation of mitochondrial complexes |

| Gene Expression | Enhances expression of neuroprotective and anti-inflammatory genes |

| Neuroinflammation Modulation | Reduces pro-inflammatory cytokines and promotes M2 microglia |

Cognitive Enhancement

Recent studies have demonstrated that this compound can significantly improve cognitive functions. For instance, a study found that 1064-nm this compound applied to the prefrontal cortex enhanced visual working memory in both animal models and human subjects . This improvement is attributed to increased oxygen consumption and metabolic energy in cortical tissues.

Neuroprotective Effects in Stroke

In animal models of ischemic stroke, this compound has been shown to mitigate neuronal damage by enhancing synaptic connections and promoting neurogenesis. A study reported that this compound treatment not only improved cognitive performance but also reduced amyloid plaque load in transgenic mice models of Alzheimer’s disease .

Diabetes and Microglial Function

A recent investigation into the effects of this compound on diabetic mice revealed that it significantly improved microglial morphology and reactivity. The treatment enhanced the efficacy of insulin therapy by stimulating the brain's drainage system, which is crucial for removing inflammatory factors .

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings |

|---|---|

| Cognitive Enhancement | Improved visual working memory; increased oxygen metabolism |

| Ischemic Stroke | Reduced neuronal damage; enhanced synaptic connections |

| Diabetes | Improved microglial function; enhanced insulin therapy |

Safety and Efficacy

This compound is considered safe with minimal side effects reported in clinical trials. Studies have shown that it can penetrate brain tissues effectively without causing thermal damage, making it a promising tool for treating various neurological disorders .

特性

IUPAC Name |

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHAMBYTUPDFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294345 | |

| Record name | NSC95910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6466-43-9 | |

| Record name | NSC95910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。